molecular formula C12H20ClN3O2 B13285923 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

Cat. No.: B13285923
M. Wt: 273.76 g/mol
InChI Key: QRRJZHJCGNFNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine (CAS 885524-13-0) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry . This compound features a piperazine core symmetrically functionalized with a chloroacetyl group and a 2-(pyrrolidin-1-yl)-2-oxoethyl moiety, giving it distinct reactivity as a synthetic intermediate . The chloroacetyl group is a well-known electrophilic site that can undergo nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur nucleophiles, facilitating the construction of more complex molecular architectures. Compounds with similar chloroacetyl and pyrrolidine substructures have been documented as key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a major class of therapeutics for type 2 diabetes . Researchers can leverage this reagent to explore the development of novel enzyme inhibitors or to synthesize diverse compound libraries for biological screening. The molecular formula is C12H20ClN3O2 and it has a molecular weight of 273.76 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.76 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H20ClN3O2/c13-9-11(17)16-7-5-14(6-8-16)10-12(18)15-3-1-2-4-15/h1-10H2

InChI Key

QRRJZHJCGNFNIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Moiety

Method: Cyclization of appropriate precursors under acidic or basic conditions.

Reaction Conditions:

  • Reagents: 1,4-dicarbonyl compounds (e.g., succinaldehyde derivatives) with ammonia or primary amines.
  • Conditions: Reflux in ethanol or acetic acid at 80-120°C.
  • Outcome: Formation of pyrrolidine ring via intramolecular nucleophilic attack.

Notes: The cyclization is typically facilitated by acid catalysis, promoting ring closure with high yield.

Construction of the Piperazine Core

Method: Nucleophilic substitution of ethylenediamine derivatives with dihaloalkanes.

Reaction Conditions:

  • Reagents: Ethylenediamine, dihaloalkanes (e.g., 1,2-dichloroethane).
  • Conditions: Reflux in ethanol or acetonitrile with a base such as potassium carbonate.
  • Outcome: Formation of 1,4-diaminocycloalkanes, which are subsequently cyclized or alkylated to form piperazine rings.

Coupling of Pyrrolidine and Piperazine

Method: Alkylation using chloroacetyl derivatives as linkers.

Reaction Conditions:

  • Reagents: 2-chloroacetyl chloride or chloroacetyl derivatives, base (pyridine or triethylamine).
  • Conditions: Reflux in dry dichloromethane (DCM) or tetrahydrofuran (THF).
  • Outcome: Nucleophilic substitution where the nitrogen atom on piperazine or pyrrolidine attacks the chloroacetyl carbon, forming the desired linkage.

Final Chlorination or Acylation

Method: Introduction of the chloroacetyl group onto the piperazine ring.

Reaction Conditions:

  • Reagents: Chloroacetyl chloride, base (pyridine or triethylamine).
  • Conditions: Reflux in DCM under inert atmosphere.
  • Outcome: Formation of the chloroacetylated derivative, completing the target molecule.

Representative Reaction Scheme

Step 1: Cyclization of precursor → Pyrrolidine ring
Step 2: Alkylation of ethylenediamine derivatives → Piperazine core
Step 3: Coupling with chloroacetyl chloride → Linker formation
Step 4: Final chlorination/acylation → 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine

Data Tables Summarizing Reaction Conditions

Step Reaction Reagents Solvent Temperature Time Yield Notes
1 Pyrrolidine ring formation 1,4-dicarbonyl + ammonia Ethanol 80-120°C 4-6 hrs High Acid catalysis
2 Piperazine core synthesis Ethylenediamine + dihaloalkane Ethanol Reflux 6-8 hrs Moderate to high Base catalysis
3 Coupling with chloroacetyl chloride Piperazine derivative + chloroacetyl chloride DCM Reflux 3-4 hrs Good Under inert atmosphere
4 Final acylation Piperazine derivative + chloroacetyl chloride DCM Reflux 2-3 hrs High Purification via crystallization

Industrial and Scale-Up Considerations

  • Reactor Design: Continuous flow reactors can optimize heat transfer and reaction control.
  • Purification: Chromatography and recrystallization are standard; for large-scale, crystallization is preferred.
  • Yield Optimization: Excess reagents and controlled temperature minimize side reactions.

Validation and Characterization

Post-synthesis, the compound is characterized through:

Chemical Reactions Analysis

2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Based on the search results, information on the applications of the compound "1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" is limited. However, some potential uses and related information can be gathered:

N-[(2-oxo-1 -pyrrolidinyl)acetyl]-piperazines as Medicines and Intermediates:

  • A related patent discusses N-[(2-oxo-1-pyrrolidinyl)acetyl]-piperazines, noting their use as medicines and as intermediates for the production of medicines . This suggests that "1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" may have similar applications or be used to synthesize such compounds .

Synthesis and Chemical Reactions:

  • The patent also details methods for producing N-[(2-oxo-1-pyrrolidinyl)acetyl]piperazines, which could provide insights into how "1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" is synthesized or used in chemical reactions .
  • The synthesis may involve alkylation reactions, using a stoichiometric quantity or an excess of a formula II ester in relation to amine III .
  • The reaction temperature depends on the type of ester used . For phenyl radicals, the temperature should be room temperature or slightly higher, such as 80°C. For alkyl radicals, the working temperature should be between 100 and 190°C .

Related Compounds and Potential Activities:

  • The search results mention related compounds like N-[(2-oxo-1-pyrrolidinyl)acetyl]-N'-allylpiperazine, N-[(2-oxo-1-pyrrolidinyl)acetyl]-N'-cinnamylpiperazine, and N-[(2-oxo-1-pyrrolidinyl)acetyl]-N'-(p-methoxybenzyl)piperazine, which are preferred compounds in the invention . These compounds may have similar biological activities .

Available for Purchase:

  • "4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" is listed as available for purchase, suggesting its use as a chemical intermediate or reagent .
  • "1-(chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" is also available for purchase for proteomics research .

Limited Data and Further Research:

  • Due to the limited information, comprehensive data tables and well-documented case studies are unavailable from the search results. Further research would be needed to fully understand the applications of this specific compound.

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Target Compound:

  • Structure : Piperazine core with 1-chloroacetyl and 4-(2-oxo-pyrrolidinylethyl) groups.
  • Synthesis: Likely involves alkylation of piperazine with chloroacetyl chloride, followed by substitution with a pyrrolidinone-containing nucleophile. Analogous methods are described for related compounds, such as the reaction of chloroacetyl chloride with pyrrolidine () or phenylpiperazine () .

Comparable Compounds:

1-(2-Chloro-1-oxoethyl)-4-phenylpiperazine (): Structure: Chloroacetyl group at position 1; phenyl group at position 3. Synthesis: Alkylation of 1-phenylpiperazine with chloroacetyl chloride.

1-(3,4-Dichlorophenyl)piperazine Derivatives (): Structure: Piperazine with chloroaryl and chloroacetyl groups. Synthesis: Alkylation of 1,2-benzothiazine derivatives with chloroacetyl-substituted piperazines.

Bis[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl]-2,2’-(piperazine-1,4-diyl)diacetate ():

  • Structure : Piperazine linked to nitroimidazole moieties via acetamide bonds.
  • Synthesis : Reaction of chloroacetyl chloride with secnidazole, followed by coupling with piperazine.
  • Key Difference : Nitroimidazole groups confer antibacterial activity, absent in the target compound .

Key Observations:

  • Cytotoxicity: Chloroacetyl and aromatic substituents (e.g., benzoyl, chlorobenzhydryl) correlate with anticancer activity. The target compound’s pyrrolidinone may reduce cytotoxicity compared to more lipophilic groups .
  • Antimicrobial Activity: Thiazolidinone and nitroimidazole hybrids exhibit stronger antibacterial effects, highlighting the importance of heterocyclic moieties .
  • Receptor Modulation : Halogenated benzamide derivatives (e.g., p-MPPI) show high receptor affinity, suggesting that electron-withdrawing groups enhance target binding .
  • Antioxidant Activity: Phenoxyethyl substituents improve antioxidant capacity, whereas chloroacetyl groups may lack this property .

Biological Activity

1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, including its cytotoxic effects on cancer cells, mechanisms of action, and related case studies.

Chemical Structure and Properties

The chemical formula of 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine is C12_{12}H20_{20}ClN3_3O2_2 with a molecular weight of 273.76 g/mol . Its structure features a piperazine ring substituted with a chloroacetyl group and a pyrrolidine derivative, which may contribute to its biological properties.

Cytotoxicity Against Cancer Cells

Research indicates that derivatives of piperazine, including 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine, exhibit significant cytotoxic effects on various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell growth in liver (e.g., HUH7, HEPG2), breast (e.g., MCF7), and colon (e.g., HCT116) cancer cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability
HUH71045%
MCF71050%
HCT1161040%

The above data reflects the percentage of cell viability after treatment with the compound at specified concentrations. These results suggest that the compound may have a dose-dependent effect on cell viability.

The mechanisms through which this compound exerts its cytotoxic effects are not fully elucidated but may involve the inhibition of specific cellular pathways. For instance, piperazine derivatives have been shown to interact with acetylcholinesterase, suggesting potential neuropharmacological effects . Additionally, molecular docking studies indicate that these compounds can bind to critical sites on target proteins, which may disrupt their normal function.

Case Studies

A notable case study investigated the use of piperazine derivatives in immunotherapy contexts. In experiments involving mouse splenocytes, certain derivatives were able to significantly enhance immune responses against cancer cells by inhibiting the PD-1/PD-L1 interaction . This suggests that compounds like 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine could be explored further for their potential in combination therapies for cancer treatment.

Q & A

Q. How do pH and solvent polarity affect the compound’s spectroscopic properties?

  • Methodological Answer :
  • UV-Vis titration : Monitor λmax_{max} shifts in acidic (pH 2) vs. basic (pH 10) conditions.
  • Solvatochromism studies : Correlate emission spectra with solvent polarity (ET(30) scale) .

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